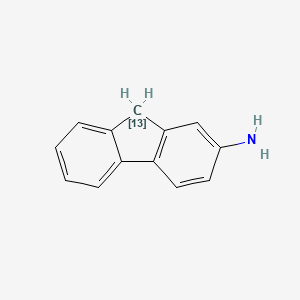
2-Aminofluorene-9-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminofluorene-9-13C is a stable isotope-labeled compound, specifically a derivative of 2-Aminofluorene where the carbon-13 isotope is incorporated at the 9th position. This compound is primarily used in scientific research due to its unique labeling, which allows for detailed studies in various fields such as chemistry, biology, and environmental science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminofluorene-9-13C typically involves the reduction of 2-nitrofluorene-9-13C. The process begins with the nitration of fluorene-9-13C to produce 2-nitrofluorene-9-13C. This intermediate is then reduced using hydrazine hydrate in the presence of a palladium-on-charcoal catalyst. The reaction is carried out in ethanol at elevated temperatures, and the product is purified through crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration and reduction processes similar to those used in laboratory synthesis. The use of stable isotope-labeled starting materials is crucial for maintaining the isotopic purity of the final product .
化学反応の分析
Types of Reactions
2-Aminofluorene-9-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: The compound can be further reduced to form amine derivatives.
Substitution: It can participate in electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine hydrate and palladium-on-charcoal are typically used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products
Oxidation: Produces nitroso and nitro derivatives.
Reduction: Yields various amine derivatives.
Substitution: Results in halogenated or nitrated aromatic compounds
科学的研究の応用
2-Aminofluorene-9-13C is extensively used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug metabolism studies to understand the pharmacokinetics and dynamics of related compounds.
Industry: Applied in environmental testing to trace the fate and transport of pollutants.
作用機序
The mechanism of action of 2-Aminofluorene-9-13C involves its interaction with DNA. The compound can form adducts with DNA, leading to mutations. This interaction primarily occurs through the formation of covalent bonds with the guanine base in DNA. The resulting adducts can cause distortions in the DNA helix, leading to errors during DNA replication and transcription .
類似化合物との比較
2-Aminofluorene-9-13C is similar to other aromatic amines such as 2-Acetylaminofluorene and 2-Nitrofluorene. its stable isotope labeling makes it unique for specific research applications. The incorporation of carbon-13 allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which are not possible with non-labeled compounds .
List of Similar Compounds
- 2-Acetylaminofluorene
- 2-Nitrofluorene
- 2-Fluorenamine
特性
分子式 |
C13H11N |
|---|---|
分子量 |
182.23 g/mol |
IUPAC名 |
9H-fluoren-2-amine |
InChI |
InChI=1S/C13H11N/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7,14H2/i7+1 |
InChIキー |
CFRFHWQYWJMEJN-CDYZYAPPSA-N |
異性体SMILES |
[13CH2]1C2=CC=CC=C2C3=C1C=C(C=C3)N |
正規SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


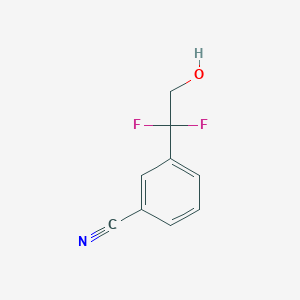
![(3,4,10,15-Tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-2-yl) acetate](/img/structure/B12301054.png)
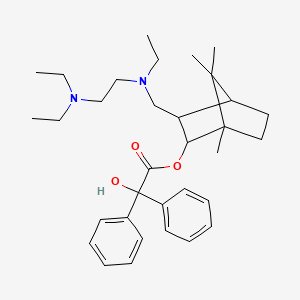

![4-methyl-N-[4-[(E)-2-[4-[(E)-1-(4-methyl-N-(4-methylphenyl)anilino)-2-phenylethenyl]phenyl]ethenyl]phenyl]-N-(4-methylphenyl)aniline](/img/structure/B12301062.png)
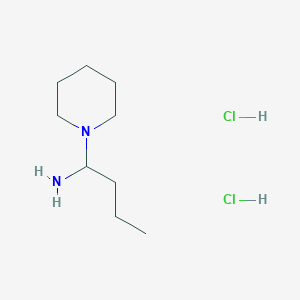


![5,6,7,8-Tetrahydro-2-(pyridin-4-yl)pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B12301089.png)

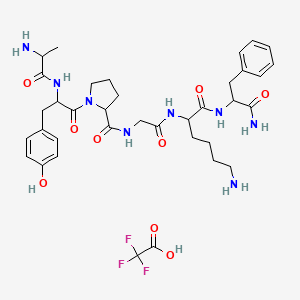

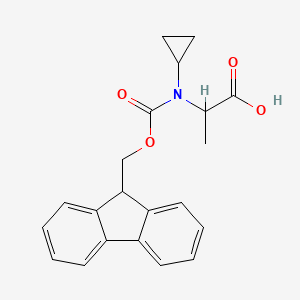
![(17-acetyloxy-17-ethynyl-11,13-dimethyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12301125.png)
